molecular formula C6H9Br B2721106 1-(Bromomethyl)-3-methylenecyclobutane CAS No. 10555-46-1

1-(Bromomethyl)-3-methylenecyclobutane

Cat. No.: B2721106
CAS No.: 10555-46-1
M. Wt: 161.042
InChI Key: OLVUHYPOWFGJKF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methylenecyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring with a methylene group

Scientific Research Applications

1-(Bromomethyl)-3-methylenecyclobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

This refers to how the compound interacts with other substances at the molecular level. For example, the mechanism of action of [1-(bromomethyl)cyclopropyl]methanol involves the formation of a cyclopropylmethyl bromide anion.

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and the hazards associated with its use. For example, (Bromomethyl)cyclopropane is considered hazardous and may cause skin irritation and respiratory irritation .

Future Directions

This involves discussing potential future applications and areas of research involving the compound. For example, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methylenecyclobutane can be synthesized through several methods. One common approach involves the bromination of 3-methylenecyclobutanol using hydrobromic acid (HBr) in the presence of a suitable solvent such as dichloromethane. The reaction typically requires controlled temperatures to ensure the selective formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-methylenecyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-methylenecyclobutanol.

    Addition Reactions: The methylene group can participate in addition reactions with electrophiles, forming more complex cyclobutane derivatives.

    Elimination Reactions: Under certain conditions, the bromomethyl group can be eliminated, resulting in the formation of cyclobutene derivatives.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Electrophiles: Halogens, acids, and other electrophilic reagents are used in addition reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.

Major Products:

    Substitution Products: 3-Methylenecyclobutanol and its derivatives.

    Addition Products: Various cyclobutane derivatives with added functional groups.

    Elimination Products: Cyclobutene and its derivatives.

Comparison with Similar Compounds

1-(Bromomethyl)-3-methylenecyclobutane can be compared with other similar compounds, such as:

    Benzyl Bromide: Both compounds contain a bromomethyl group, but benzyl bromide has a benzene ring instead of a cyclobutane ring.

    1-(Bromomethyl)naphthalene: This compound also contains a bromomethyl group but is attached to a naphthalene ring, making it structurally different from this compound.

    Bromomethyl Acetate: This compound has a bromomethyl group attached to an acetate group, differing significantly in structure and reactivity.

Uniqueness: this compound is unique due to its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-3-methylidenecyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-5-2-6(3-5)4-7/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVUHYPOWFGJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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